molecular formula C24H29N3O8 B3061964 Phenserine tartrate CAS No. 156910-61-1

Phenserine tartrate

Cat. No.: B3061964
CAS No.: 156910-61-1
M. Wt: 487.5 g/mol
InChI Key: XKKPTCVQEJZDGT-PWUAAHBCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenserine tartrate is a synthetic drug that has been investigated primarily for its potential in treating Alzheimer’s disease. It is a derivative of physostigmine and acts as a selective, reversible acetylcholinesterase inhibitor. This compound has shown neuroprotective and neurotrophic effects, making it a promising candidate for neurodegenerative disease research .

Preparation Methods

Phenserine tartrate is synthesized from physostigmine through a series of chemical reactions. The synthetic route involves the preparation of (-)-eseroline phenylcarbamate, which is then converted into phenserine. The process typically includes the following steps:

Industrial production methods for this compound involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Phenserine tartrate undergoes several types of chemical reactions, including:

    Oxidation and Reduction: These reactions are crucial in the synthesis and modification of this compound.

    Substitution Reactions: These reactions involve the replacement of functional groups in the molecule.

The major products formed from these reactions include various intermediates like (-)-eseroline and its phenylcarbamate derivative, leading to the final product, this compound .

Mechanism of Action

Phenserine tartrate exerts its effects through a dual mechanism of action:

    Acetylcholinesterase Inhibition: this compound selectively inhibits acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain.

    Anti-Amyloid Activity: this compound also reduces the production of beta-amyloid, a protein associated with the development of Alzheimer’s disease.

Properties

CAS No.

156910-61-1

Molecular Formula

C24H29N3O8

Molecular Weight

487.5 g/mol

IUPAC Name

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-phenylcarbamate;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C20H23N3O2.C4H6O6/c1-20-11-12-22(2)18(20)23(3)17-10-9-15(13-16(17)20)25-19(24)21-14-7-5-4-6-8-14;5-1(3(7)8)2(6)4(9)10/h4-10,13,18H,11-12H2,1-3H3,(H,21,24);1-2,5-6H,(H,7,8)(H,9,10)/t18-,20+;1-,2-/m11/s1

InChI Key

XKKPTCVQEJZDGT-PWUAAHBCSA-N

Isomeric SMILES

C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.